![molecular formula C13H12F2N2O2 B2434344 2-[1-(2,4-difluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid CAS No. 926239-71-6](/img/structure/B2434344.png)
2-[1-(2,4-difluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[1-(2,4-difluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid” is a chemical compound with a molecular weight of 266.24 . It has been used in the synthesis of nonpolar peptide nucleic acid monomers containing fluoroaromatics (F-PNA) .
Physical and Chemical Properties Analysis
The compound is a white powder . It has a molecular weight of 266.24 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications
Synthesis and Bioevaluation of Pyrazole Derivatives
2-[1-(2,4-difluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid belongs to the pyrazole class of heterocyclic compounds, which are pivotal in synthesizing various biologically active compounds. This class of compounds plays a significant role in medicinal chemistry due to their pharmacophore properties. They are extensively utilized as synthons in organic synthesis and are known for their wide range of biological activities, including anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. The synthesis process typically involves steps like condensation followed by cyclization or Multicomponent Reactions (MCR), either step-wise or in one pot, and has been accomplished successfully under different conditions. The significance of pyrazoles in medicinal chemistry was further highlighted with the recent success of a pyrazole COX-2 inhibitor. These strategies provide essential information for the design of more biologically active agents through modifications and derivatizations, extending the heterocyclic systems' categories (Dar & Shamsuzzaman, 2015).
Herbicide Toxicology and Mutagenicity
While not directly linked to the exact chemical structure of this compound, the research on related compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) indicates the broader context of toxicology and mutagenicity studies in related chemicals. This research provides insights into the specific characteristics of toxicity and mutagenicity, highlighting the need for a focus on molecular biology, especially gene expression, and the assessment of exposure in human or other vertebrate bioindicators, as well as pesticide degradation studies (Zuanazzi, Ghisi, & Oliveira, 2020).
Antifungal Properties and Structure-Activity Relationship
The chemical's pyrazole moiety is significant in combatting plant diseases like Bayoud disease affecting date palms. The review emphasizes the importance of understanding the structure–activity relationship (SAR) and pharmacophore site predictions for targeted molecules, showcasing the role of similar compounds in agricultural applications and their potential for antifungal activities (Kaddouri et al., 2022).
Mechanism of Action
Target of Action
It is known that similar compounds have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
Similar compounds have been found to interact with their targets resulting in various biological activities .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Similar compounds have been found to possess various biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It is known that environmental factors can significantly influence the action of similar compounds .
Properties
IUPAC Name |
2-[1-(2,4-difluorophenyl)-3,5-dimethylpyrazol-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N2O2/c1-7-10(6-13(18)19)8(2)17(16-7)12-4-3-9(14)5-11(12)15/h3-5H,6H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOEMUJWRASPUTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=C(C=C(C=C2)F)F)C)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-([2,3'-bipyridin]-3-ylmethyl)-4-bromothiophene-2-carboxamide](/img/structure/B2434261.png)

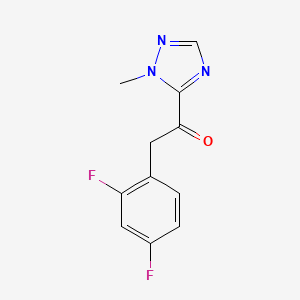
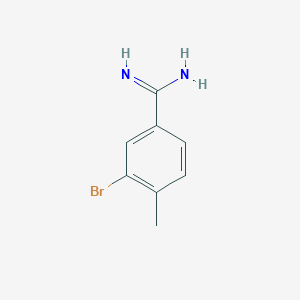
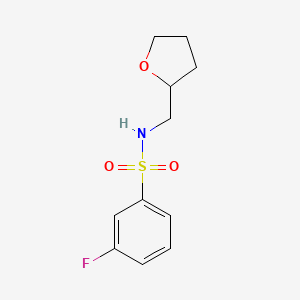
![[3-(Piperazin-1-YL)phenyl]methanol](/img/structure/B2434273.png)
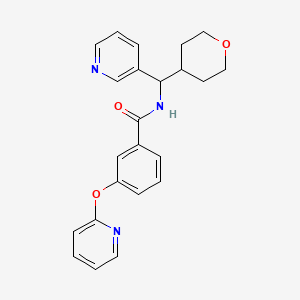

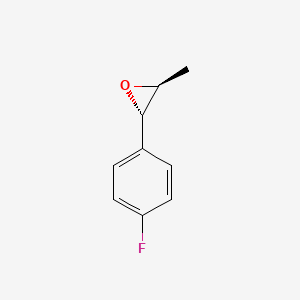
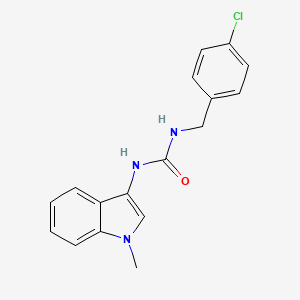
![N-[3-chloro-4-(dimethylamino)phenyl]-4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)pyrimidine-5-carboxamide](/img/structure/B2434280.png)

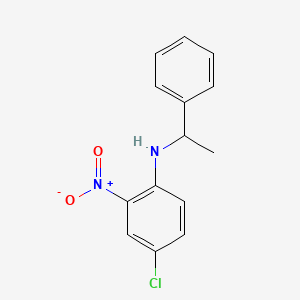
![4-[2-(4-Chlorophenyl)ethyl]phenol](/img/structure/B2434283.png)
